![molecular formula C17H23N3S B12585424 N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine CAS No. 648419-46-9](/img/structure/B12585424.png)
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine is a compound that features an imidazole ring, a phenylsulfanyl group, and a cyclopentane ring. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is added via a thiol-ene reaction.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using catalysts, optimizing reaction conditions, and employing continuous flow techniques.
Análisis De Reacciones Químicas
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Addition: The phenylsulfanyl group can participate in addition reactions with alkenes or alkynes.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, substituted imidazole compounds, and addition products.
Aplicaciones Científicas De Investigación
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The phenylsulfanyl group can interact with thiol groups in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine can be compared with other imidazole-containing compounds:
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the phenylsulfanyl and cyclopentane groups.
N-[3-(1H-Imidazol-1-yl)propyl]-1-methylpiperidin-4-amine: Contains a piperidine ring instead of a cyclopentane ring.
N-(3-(1H-Imidazol-1-yl)propyl)-9H-purin-6-amine: Features a purine ring instead of a phenylsulfanyl group.
The uniqueness of this compound lies in its combination of the imidazole ring, phenylsulfanyl group, and cyclopentane ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
648419-46-9 |
|---|---|
Fórmula molecular |
C17H23N3S |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C17H23N3S/c1-2-6-15(7-3-1)21-17-9-4-8-16(17)19-10-5-12-20-13-11-18-14-20/h1-3,6-7,11,13-14,16-17,19H,4-5,8-10,12H2 |
Clave InChI |
PIBZBSHNPNLBNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)SC2=CC=CC=C2)NCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


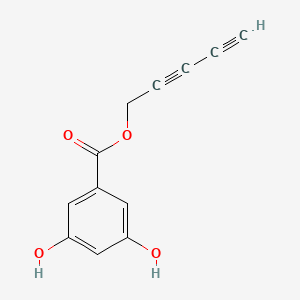
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)

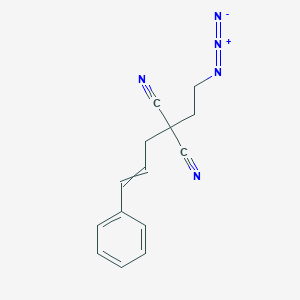

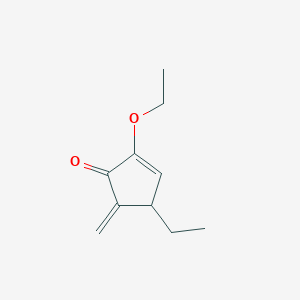
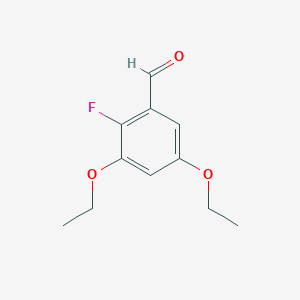
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)

![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
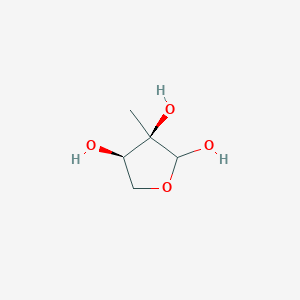
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
